(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid
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Overview
Description
(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique piperidine ring structure, which is substituted with a phenyl group and a carboxylic acid group. The stereochemistry of the compound, indicated by the (4R,6R) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted amino acid, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of chiral catalysts or enzymes can enhance the selectivity and yield of the desired enantiomer. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets in a stereospecific manner.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism by which (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors in a stereospecific manner, influencing their activity. The exact pathways involved depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
(4R,6R)-2-Oxo-6-methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
(4R,6R)-2-Oxo-6-ethylpiperidine-4-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group in (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid imparts unique chemical and biological properties compared to its analogs. The phenyl group can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s binding affinity and specificity for certain targets.
Properties
IUPAC Name |
(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-9(12(15)16)6-10(13-11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXQPXCUIGPFAL-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(=O)N[C@H]1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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